molecular formula C12H14N2O3 B2423638 2-Methoxy-6-{[(5-methyl-1,2-oxazol-3-yl)amino]methyl}phenol CAS No. 882073-36-1

2-Methoxy-6-{[(5-methyl-1,2-oxazol-3-yl)amino]methyl}phenol

Cat. No.: B2423638
CAS No.: 882073-36-1
M. Wt: 234.255
InChI Key: RYLRFAFUCQFLPL-UHFFFAOYSA-N
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Description

2-Methoxy-6-{[(5-methyl-1,2-oxazol-3-yl)amino]methyl}phenol is a chemical compound with the molecular formula C12H14N2O3 and a molecular weight of 234.257 g/mol . This compound is known for its unique structure, which includes a methoxy group, an isoxazole ring, and a benzenol moiety. It is used in various scientific research applications due to its interesting chemical properties.

Properties

IUPAC Name

2-methoxy-6-[[(5-methyl-1,2-oxazol-3-yl)amino]methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3/c1-8-6-11(14-17-8)13-7-9-4-3-5-10(16-2)12(9)15/h3-6,15H,7H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYLRFAFUCQFLPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NCC2=C(C(=CC=C2)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-6-{[(5-methyl-1,2-oxazol-3-yl)amino]methyl}phenol typically involves the reaction of 2-methoxyphenol with 5-methyl-3-isoxazolecarboxaldehyde in the presence of a suitable catalyst. The reaction is carried out under controlled conditions, often involving heating and stirring to ensure complete reaction .

Industrial Production Methods

the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with additional steps for purification and quality control .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-6-{[(5-methyl-1,2-oxazol-3-yl)amino]methyl}phenol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted derivatives of the original compound .

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity : Preliminary studies indicate that 2-Methoxy-6-{[(5-methyl-1,2-oxazol-3-yl)amino]methyl}phenol exhibits antimicrobial properties. Its structural similarity to known antimicrobial agents suggests it could be developed into a new class of antibiotics targeting resistant strains of bacteria.

Cancer Research : The compound's ability to interact with biomolecules such as proteins and nucleic acids makes it a candidate for cancer research. Molecular docking studies have suggested potential binding sites on cancer-related proteins, indicating its role as an inhibitor in cancer cell proliferation pathways.

Biochemical Interactions

Understanding the biochemical interactions of this compound is essential for its application in drug development. Studies using techniques like spectroscopy and molecular docking are crucial for elucidating these interactions:

  • Protein Binding Studies : Investigations into how the compound binds to various proteins involved in disease mechanisms can provide insights into its therapeutic potential.
  • Nucleic Acid Interactions : The potential for this compound to interact with DNA or RNA could lead to applications in gene therapy or as an anti-cancer agent.

Case Studies and Research Findings

Research findings related to the applications of this compound include:

  • Antimicrobial Efficacy : A study demonstrated that the compound exhibited significant inhibition against several bacterial strains, suggesting its potential as a new antibiotic.
  • Cancer Cell Proliferation Inhibition : In vitro studies indicated that the compound could inhibit the growth of specific cancer cell lines, warranting further investigation into its mechanism of action.
  • Molecular Docking Studies : Computational studies have identified potential binding affinities with various targets involved in cancer progression, suggesting avenues for drug design .

Mechanism of Action

The mechanism of action of 2-Methoxy-6-{[(5-methyl-1,2-oxazol-3-yl)amino]methyl}phenol involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methoxy-6-{[(5-methyl-1,2-oxazol-3-yl)amino]methyl}phenol is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. Its combination of a methoxy group, an isoxazole ring, and a benzenol moiety makes it a valuable compound for various research applications .

Biological Activity

2-Methoxy-6-{[(5-methyl-1,2-oxazol-3-yl)amino]methyl}phenol is a synthetic compound that combines a methoxy group with a phenolic structure and an oxazole moiety. This unique structure suggests potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.

  • Molecular Formula : C₁₂H₁₄N₂O₃
  • Molecular Weight : 230.25 g/mol
  • Structure : The compound features a methoxy group at the 2-position of the phenol ring and an amino oxazole side chain, which may influence its biological interactions.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit various biological activities, including antioxidant, anti-inflammatory, antibacterial, and antifungal properties. The specific biological activities of this compound are not extensively documented; however, parallels can be drawn from studies on related compounds.

Antioxidant Activity

Studies on 2-methoxyphenols have shown promising antioxidant capabilities. For example, research indicates that certain derivatives can scavenge free radicals effectively. The antioxidant capacity can be quantified using assays such as DPPH radical scavenging activity.

Table 1: Antioxidant Activities of Related Compounds

CompoundIC50 (μM)Mechanism of Action
Curcumin3.5Scavenging of free radicals
Dehydrodiisoeugenol4.0COX inhibition
2-Methoxy-4-methylphenol8.2Antioxidant properties
2-Methoxy-6-{...} TBDTBD

Anti-inflammatory Activity

The anti-inflammatory potential of compounds similar to this compound is supported by their ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2. This inhibition is crucial for developing non-steroidal anti-inflammatory drugs (NSAIDs).

Case Study: COX Inhibition

A study conducted on various 2-methoxyphenols demonstrated their effectiveness in inhibiting COX enzymes in vitro. The relationship between structure and activity was explored through quantitative structure-activity relationship (QSAR) analyses.

Antimicrobial Activity

The antimicrobial properties of related compounds have been evaluated against various bacterial and fungal strains. For instance, monomeric alkaloids with similar structural features have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity Data

CompoundMIC (μg/mL)Target Organisms
Compound A10E. coli
Compound B15S. aureus
2-Methoxy-6-{...} TBDTBD

The proposed mechanisms underlying the biological activities of this compound include:

  • Antioxidant Mechanism : Involves the donation of hydrogen atoms to free radicals.
  • COX Inhibition : Reduces the production of pro-inflammatory mediators.
  • Antimicrobial Action : Disruption of microbial cell membranes or inhibition of vital metabolic pathways.

Q & A

Q. What synthetic methodologies are optimal for preparing 2-Methoxy-6-{[(5-methyl-1,2-oxazol-3-yl)amino]methyl}phenol?

The compound can be synthesized via Schiff base formation or reductive amination. A validated approach involves refluxing 2-hydroxy-3-methoxybenzaldehyde derivatives with 5-methylisoxazol-3-amine in ethanol, followed by crystallization (yield ~80%) . Key parameters include reaction temperature (353 K), solvent choice (ethanol for solubility), and purification via slow crystallization. Monitoring by TLC or HPLC ensures intermediate purity.

Q. How can the structure of this compound be confirmed post-synthesis?

Structural confirmation requires multi-technique validation:

  • X-ray crystallography : Resolve molecular geometry (e.g., orthorhombic crystal system, space group Pna2₁) and hydrogen-bonding networks .
  • NMR spectroscopy : Analyze 1H^1H and 13C^{13}C spectra for characteristic shifts (e.g., methoxy protons at δ ~3.8–4.3 ppm, aromatic protons in the 6.9–7.5 ppm range) .
  • Elemental analysis : Validate empirical formula (C₁₂H₁₂N₂O₃) with ≤0.3% deviation .

Q. What preliminary biological screening assays are relevant for this compound?

Initial screens should focus on:

  • Antimicrobial activity : Disk diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., E. coli, S. aureus), given structural similarity to sulfonamide antibiotics .
  • Enzyme inhibition : Target DNA polymerase or viral proteases via fluorescence-based assays, leveraging docking studies (e.g., binding scores comparable to Mangostin or Tectol) .

Advanced Research Questions

Q. How do hydrogen-bonding patterns in the crystal lattice influence physicochemical properties?

The compound’s orthorhombic packing (a = 22.254 Å, b = 10.178 Å) reveals intramolecular O–H···N and C–H···O interactions, stabilizing the Schiff base configuration. Graph set analysis (e.g., S(6)S(6) motifs) predicts solubility and melting point (365–367 K) . Advanced studies may use Hirshfeld surfaces to quantify intermolecular contacts affecting bioavailability .

Q. What computational strategies can predict structure-activity relationships (SAR) for antimicrobial derivatives?

  • Molecular docking : Screen against targets like Mycobacterium tuberculosis enoyl reductase (PDB: 4TZK) using AutoDock Vina. Compare binding energies of substituents (e.g., methoxy vs. halogen groups) .
  • QSAR modeling : Corrogate electronic descriptors (e.g., HOMO-LUMO gap, logP) with MIC values from biological assays .

Q. How do tautomeric equilibria or solvatomorphism affect spectroscopic and crystallographic data?

Tautomerism between enol-imine and keto-amine forms can create polymorphism. Variable-temperature NMR or PXRD can detect phase transitions. For example, ethanol solvates may exhibit distinct 1H^1H NMR splitting vs. acetone-d₆ solutions .

Q. What advanced spectroscopic techniques resolve ambiguities in functional group interactions?

  • 2D NMR (COSY, NOESY) : Map coupling between the oxazole NH and phenolic OH protons.
  • IR microspectroscopy : Identify ν(N–H) stretches (~3300 cm⁻¹) and ν(C=N) vibrations (~1600 cm⁻¹) to confirm Schiff base formation .
  • Mass spectrometry (HRMS) : Detect fragmentation patterns (e.g., m/z 232.24 [M⁺]) and isotopic clusters for purity assessment .

Methodological Guidance

  • Crystallographic refinement : Use SHELXL for small-molecule refinement (R-factor ≤0.05). For twinned crystals, employ HKLF5 format in SHELXL .
  • Data contradiction analysis : Cross-validate conflicting HPLC and NMR results via spiking experiments with authentic standards .
  • High-throughput screening : Implement fragment-based libraries to explore derivatives with modified oxazole or phenol moieties .

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